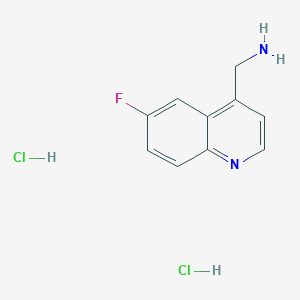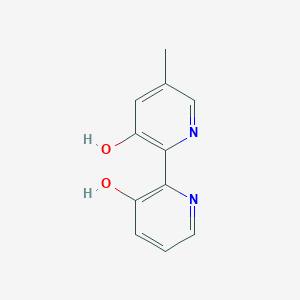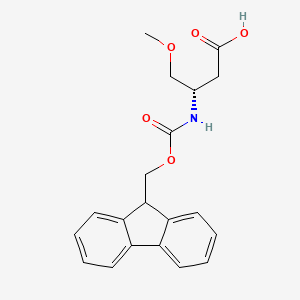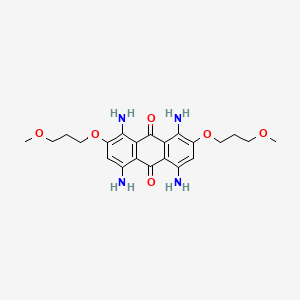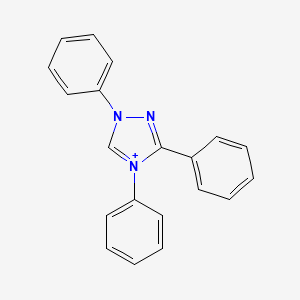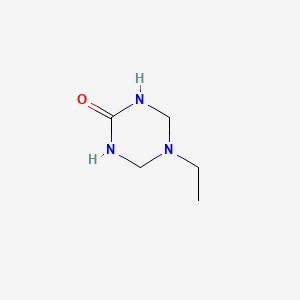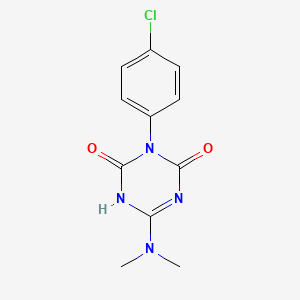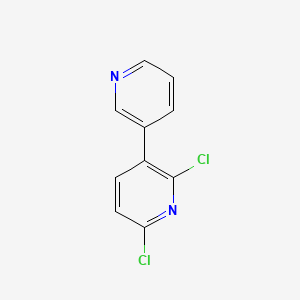
2,6-Dichloro-3,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-3,3’-bipyridine is a chemical compound with the molecular formula C10H6Cl2N2 It is a derivative of bipyridine, where two chlorine atoms are substituted at the 2 and 6 positions of the pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3,3’-bipyridine can be synthesized through various methods. One common approach involves the coupling of 2-chloro-5-iodopyridine with 2-chloro-3-pyridylboronic acid using a palladium-catalyzed Suzuki coupling reaction . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of 2,6-Dichloro-3,3’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, and the reactions are carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Require palladium or nickel catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated bipyridine derivatives, while coupling reactions can produce various bipyridine-based ligands and complexes.
Scientific Research Applications
2,6-Dichloro-3,3’-bipyridine has several applications in scientific research:
Biology: The compound can be used in the design of biologically active molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3,3’-bipyridine in catalytic reactions involves its ability to stabilize reactive intermediates. For example, in the diboration of pyrazines, the compound acts as a catalyst by stabilizing boryl radicals through coordination with the nitrogen atoms of the bipyridine rings . This stabilization facilitates the transfer of boryl groups to the pyrazine substrate, leading to the formation of diborylated products.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine isomer, commonly used in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine: Less commonly used but still important in certain catalytic and coordination applications.
Uniqueness
2,6-Dichloro-3,3’-bipyridine is unique due to the presence of chlorine atoms at the 2 and 6 positions, which enhances its reactivity and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and coordination compounds.
Properties
Molecular Formula |
C10H6Cl2N2 |
|---|---|
Molecular Weight |
225.07 g/mol |
IUPAC Name |
2,6-dichloro-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-4-3-8(10(12)14-9)7-2-1-5-13-6-7/h1-6H |
InChI Key |
WKTCKBQITMHXCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



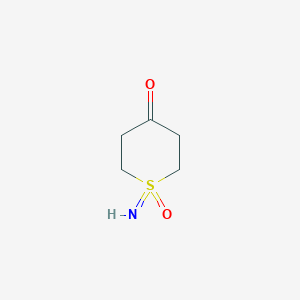
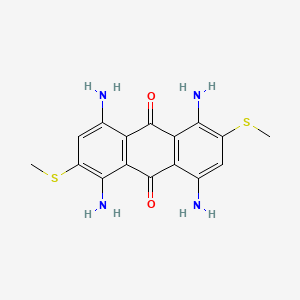
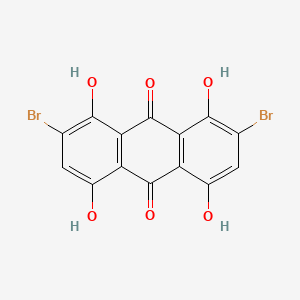
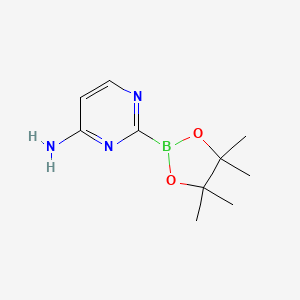
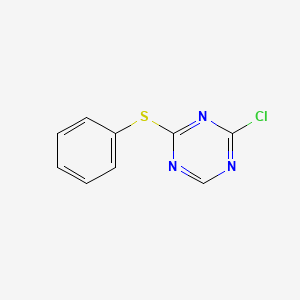
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(6-aminohexanoylamino)acetate](/img/structure/B13129402.png)
